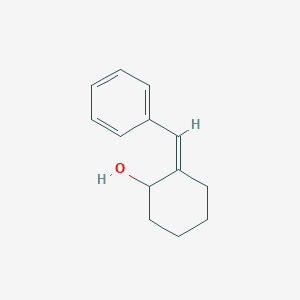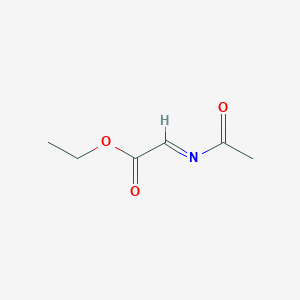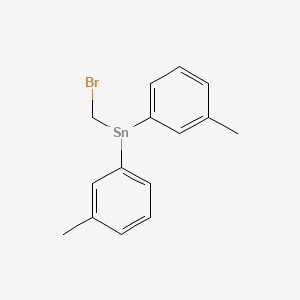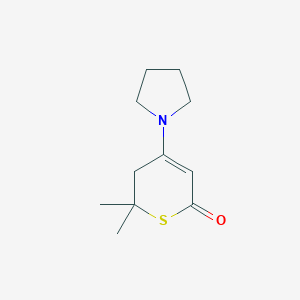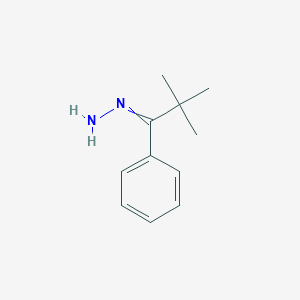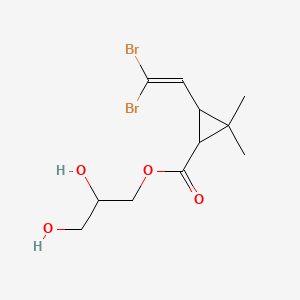
2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate is a synthetic organic compound with the molecular formula C₁₁H₁₆Br₂O₄ and a molecular weight of 372.05 g/mol . This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with dibromoethenyl and dimethyl groups, as well as a dihydroxypropyl ester moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction involving a suitable alkene and a carbene precursor.
Introduction of Dibromoethenyl Group: The dibromoethenyl group can be introduced via a halogenation reaction, where the cyclopropane ring is treated with bromine or a bromine-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The dibromoethenyl group can be reduced to form a less halogenated or non-halogenated alkene.
Substitution: The bromine atoms in the dibromoethenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The dibromoethenyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The dihydroxypropyl group may enhance the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroxypropyl 3-(2-bromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate: Similar structure but with one less bromine atom.
2,3-Dihydroxypropyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate: Similar structure but with chlorine atoms instead of bromine.
2,3-Dihydroxypropyl 3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The presence of the dibromoethenyl group in 2,3-Dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate makes it unique compared to its analogs. The bromine atoms contribute to its reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
82045-65-6 |
|---|---|
Fórmula molecular |
C11H16Br2O4 |
Peso molecular |
372.05 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H16Br2O4/c1-11(2)7(3-8(12)13)9(11)10(16)17-5-6(15)4-14/h3,6-7,9,14-15H,4-5H2,1-2H3 |
Clave InChI |
BJYDGVNYDVZKIS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1C(=O)OCC(CO)O)C=C(Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


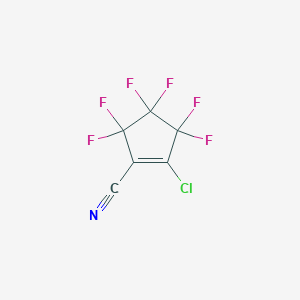
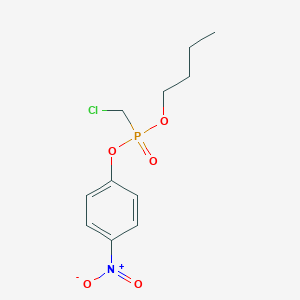

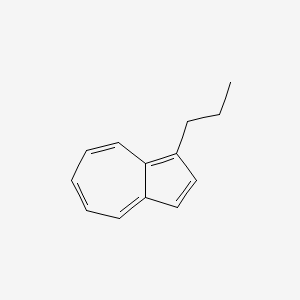
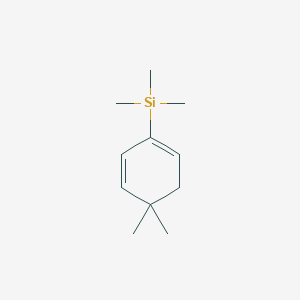
![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)
